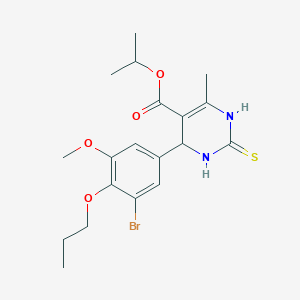

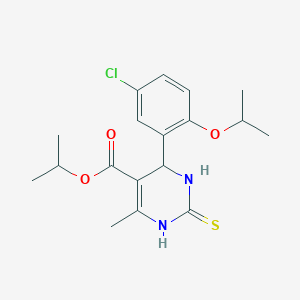

![molecular formula C25H28N2O4S B286217 N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It works by targeting a specific receptor in the nervous system called the angiotensin II type 2 receptor (AT2R), which has been implicated in the development and maintenance of chronic pain.

Mécanisme D'action

The mechanism of action of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide involves its binding to the AT2R, which is expressed in the nervous system and has been implicated in the development and maintenance of chronic pain. Activation of the AT2R by N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide leads to the inhibition of pain signaling pathways, including the activation of spinal microglia and the release of pro-inflammatory cytokines.

Biochemical and physiological effects:

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These effects include the inhibition of the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, the reduction of spinal microglial activation, and the modulation of the activity of the descending pain control system.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has a number of advantages for use in lab experiments, including its specificity for the AT2R and its ability to reduce pain-related behaviors in a number of different preclinical models. However, there are also limitations to its use, including its relatively short half-life and its potential for off-target effects.

Orientations Futures

There are a number of future directions for the development and use of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide. One direction is to explore its potential for use in combination with other analgesic drugs, such as opioids, to enhance their effectiveness and reduce their side effects. Another direction is to explore its potential for use in the treatment of other conditions, such as anxiety and depression, that are often comorbid with chronic pain. Finally, there is a need for further research to better understand the mechanisms of action of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide and to identify potential biomarkers that could be used to predict its effectiveness in different patient populations.

Méthodes De Synthèse

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide is synthesized through a multi-step process that involves the coupling of two different building blocks. The first building block is 4-methylbenzylamine, which is reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl-protected intermediate. The second building block is ethyl 4-aminobenzoate, which is reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to form the arylated intermediate. These two intermediates are then coupled together using a coupling reagent to form the final product, N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been studied extensively in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and cancer pain. In these models, N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to be effective in reducing pain behaviors, such as mechanical allodynia and thermal hyperalgesia. N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has also been shown to be effective in reducing pain-related anxiety and depression-like behaviors.

Propriétés

Formule moléculaire |

C25H28N2O4S |

|---|---|

Poids moléculaire |

452.6 g/mol |

Nom IUPAC |

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |

InChI |

InChI=1S/C25H28N2O4S/c1-4-31-23-13-11-22(12-14-23)26-25(28)18-27(17-21-9-5-19(2)6-10-21)32(29,30)24-15-7-20(3)8-16-24/h5-16H,4,17-18H2,1-3H3,(H,26,28) |

Clé InChI |

QHPKPHRDKHEOSR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

SMILES canonique |

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

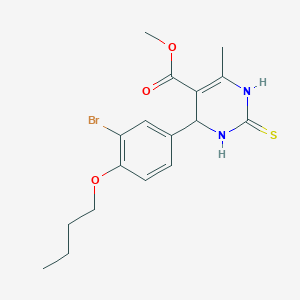

![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)

![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)

![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)

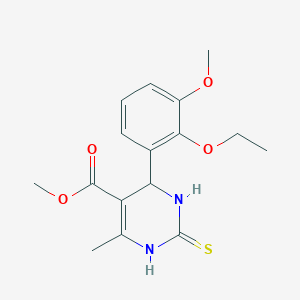

![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)

![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)

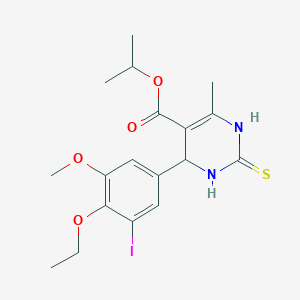

![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)

![methyl {(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286156.png)

![methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286157.png)